molecular formula C13H18N2O2 B12077089 2-Amino-5-(cyclohexyloxy)benzamide

2-Amino-5-(cyclohexyloxy)benzamide

Cat. No.: B12077089
M. Wt: 234.29 g/mol
InChI Key: STDYHTFJKFHDAE-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclohexyloxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclohexyloxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, a green and efficient pathway involves using Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method provides a high yield and is environmentally friendly.

Industrial Production Methods

Industrial production of benzamide derivatives often involves multi-step processes. For example, the preparation of similar compounds like 2-amino-5-chloro-N, 3-dimethylbenzamide involves reduction, chlorination, esterification, and ammonolysis reactions . These methods are optimized for high yield and cost-effectiveness, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclohexyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups on the benzene ring.

Scientific Research Applications

2-Amino-5-(cyclohexyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclohexyloxy)benzamide involves its interaction with specific molecular targets. For instance, as a potential HDAC inhibitor, it can bind to the zinc ion in the active site of HDAC enzymes, leading to the inhibition of deacetylation of histone proteins. This results in the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(cyclohexyloxy)benzamide is unique due to the presence of the cyclohexyloxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent and provide distinct advantages in various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-amino-5-cyclohexyloxybenzamide

InChI

InChI=1S/C13H18N2O2/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H2,15,16)

InChI Key

STDYHTFJKFHDAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

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